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Compound of Interest

Compound Name: Yadanzioside L

Cat. No.: B1682350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data used for the

characterization of Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica. The

document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS)

data, outlines typical experimental protocols for its isolation and analysis, and explores its

potential mechanism of action through a representative signaling pathway.

Spectroscopic Data for Structural Elucidation
The structural confirmation of Yadanzioside L relies on a comprehensive analysis of its

spectroscopic data. High-resolution mass spectrometry provides the elemental composition,

while one- and two-dimensional NMR experiments reveal the intricate connectivity of atoms

within the molecule.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of

Yadanzioside L.
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Parameter Value

Molecular Formula C₃₄H₄₆O₁₇

Exact Mass 726.2735 Da

Ionization Mode Electrospray (ESI-MS)

Observed Ion [M+Na]⁺, [M+H]⁺

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data, typically acquired in deuterated pyridine (Pyridine-d₅), are

fundamental for the complete structural assignment of Yadanzioside L. The chemical shifts (δ)

are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopic Data (500 MHz, Pyridine-d₅)
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Atom No. δH (ppm) Multiplicity J (Hz)

3 5.60 dd 12.0, 6.0

7 4.25 d 8.0

11 4.90 br s

12 6.10 d 8.0

15 6.35 d 5.0

1'-Glc 5.15 d 7.5

OCH₃ 3.75 s

CH₃-4 1.90 s

CH₃-10 1.75 s

CH₃-13 1.40 s

Side Chain

2' 6.90 q 7.0

3' 2.10 d 7.0

4'-OH 4.50 s

CH₃-3' 1.25 d 7.0

CH₃-4' 1.50 s

CH₃-4' 1.55 s

¹³C NMR Spectroscopic Data (125 MHz, Pyridine-d₅)
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Atom No. δC (ppm) Atom No. δC (ppm)

1 84.1 15 78.9

2 45.2 16 208.1

3 78.5 20 170.5

4 40.1 21 52.5

5 52.3 Glucose

6 28.5 1' 102.5

7 79.8 2' 75.1

8 78.2 3' 78.0

9 45.8 4' 71.8

10 43.5 5' 78.9

11 71.2 6' 62.9

12 165.4 Side Chain

13 125.1 1'' 167.8

14 168.2 2'' 128.9

3'' 139.5

4'' 72.1

5'' 25.8

6'' 26.1

7'' 21.5

Experimental Protocols
The isolation and characterization of Yadanzioside L involve a series of chromatographic and

spectroscopic techniques.
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Isolation Protocol
Extraction: The dried and powdered seeds of Brucea javanica are typically extracted with

methanol (MeOH) at room temperature.

Partitioning: The resulting crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate

(EtOAc), to separate compounds based on their polarity. Yadanzioside L, being a glycoside,

is expected to be enriched in the more polar fractions.

Chromatography: The polar fraction is subjected to multiple chromatographic steps for

purification.

Column Chromatography: Initial separation is performed on a silica gel column using a

gradient elution system, often a mixture of CHCl₃ and MeOH.

Preparative HPLC: Final purification is achieved using preparative high-performance liquid

chromatography (HPLC) on a C18 column with a mobile phase such as a

water/acetonitrile gradient.

Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a

high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in Pyridine-

d₅, and chemical shifts are referenced to the residual solvent signals.

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF or Orbitrap

mass spectrometer equipped with an electrospray ionization (ESI) source.

Potential Signaling Pathway in Antileukemic Activity
Yadanzioside L has demonstrated antileukemic activity. While its precise molecular targets are

still under investigation, related quassinoids from Brucea javanica have been shown to

modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram

below illustrates a plausible signaling pathway that may be affected by Yadanzioside L,

leading to the induction of apoptosis in leukemia cells.
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Caption: Hypothetical signaling pathway for Yadanzioside L's antileukemic effect.

This proposed mechanism suggests that Yadanzioside L may inhibit the PI3K/Akt/mTOR

signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in

cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction

of programmed cell death (apoptosis). Further research is necessary to validate these specific

molecular interactions.
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[https://www.benchchem.com/product/b1682350#spectroscopic-data-nmr-ms-for-
yadanzioside-l-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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